An In-Depth Technical Guide to the Crystallinity and Phase Transition Temperature of Dodecanamide, N,N-1,2-ethanediylbis-
An In-Depth Technical Guide to the Crystallinity and Phase Transition Temperature of Dodecanamide, N,N-1,2-ethanediylbis-
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
This guide provides a comprehensive technical overview of the solid-state characteristics of Dodecanamide, N,N-1,2-ethanediylbis-, with a focus on its crystallinity and phase transition behavior. Understanding these properties is paramount for applications ranging from advanced polymer additives to controlled-release drug delivery systems, where the physical form of a molecule dictates its performance and stability.
Introduction: The Significance of Solid-State Properties in N,N'-Alkylenebis(amides)
Dodecanamide, N,N-1,2-ethanediylbis-, also known as N,N'-ethylenebis(lauramide), belongs to a class of long-chain fatty bis-amides. These molecules are characterized by two fatty acid chains linked by a diamine bridge. This structure imparts a high degree of molecular symmetry and the capacity for extensive intermolecular hydrogen bonding between the amide groups, as well as van der Waals interactions between the long alkyl chains. These intermolecular forces are the primary drivers of the material's crystalline nature.
The specific arrangement of molecules in the solid state, or polymorphism, can significantly influence key material properties such as:
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Melting Point: The temperature at which the crystalline solid transitions to a liquid state.
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Solubility: The rate and extent to which the compound dissolves in a solvent.
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Bioavailability: For pharmaceutical applications, the rate and extent of absorption in the body.
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Mechanical Properties: Hardness, slip, and anti-blocking properties when used as a polymer additive.
Phase transitions, which are changes from one solid form to another (polymorphic transition) or from solid to liquid (melting), are critical parameters to characterize. These transitions are often associated with changes in energy and can be indicative of the material's thermal stability and processing behavior.
Molecular Structure and its Influence on Crystallinity
The molecular structure of Dodecanamide, N,N-1,2-ethanediylbis- is fundamental to its crystalline behavior.
| Chemical Name | Dodecanamide, N,N-1,2-ethanediylbis- |
| Synonyms | N,N'-Ethylenebis(dodecanamide), N,N'-Ethylenebis(lauramide) |
| CAS Number | 7003-56-7[1] |
| Molecular Formula | C26H52N2O2[1] |
| Molecular Weight | 424.70 g/mol |
| Chemical Structure | CCCCCCCCCCCC(=O)NCCNC(=O)CCCCCCCCCCC |
The key structural features influencing its crystallinity are:
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Two Dodecanamide (C12) Chains: These long, saturated alkyl chains promote strong van der Waals packing.
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Ethylene (C2) Spacer: The length and conformation of the diamine linker play a crucial role in the overall molecular packing and hydrogen bonding network.
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Two Amide Groups: These groups are pivotal for forming a robust network of intermolecular hydrogen bonds, which are a defining characteristic of the crystal structure of polyamides and related compounds.
Studies on homologous series of bis-amides have demonstrated a distinct "odd-even" effect related to the number of carbon atoms in the alkylene spacer.[2] Bis-amides with an even-numbered spacer, such as the ethylene (C2) spacer in the topic molecule, tend to exhibit higher melting points and different crystal packing compared to their odd-numbered counterparts. This is attributed to the different hydrogen bonding patterns and molecular conformations adopted to optimize packing efficiency.[2] For even-membered bis-amides, a tilted arrangement of the molecules with respect to the layer normal is often observed, leading to a more compact and stable crystalline lattice.[2]
Characterization of Crystallinity and Phase Transitions
A multi-technique approach is essential for a thorough characterization of the solid-state properties of Dodecanamide, N,N-1,2-ethanediylbis-. The primary analytical methods employed are Differential Scanning Calorimetry (DSC), Powder X-ray Diffraction (PXRD), and Hot-Stage Microscopy (HSM).
Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It provides quantitative information about thermal events such as melting, crystallization, and solid-solid phase transitions.
A typical DSC thermogram for a crystalline bis-amide would be expected to show a sharp endothermic peak corresponding to its melting point. The presence of multiple peaks could indicate the existence of different polymorphic forms or the occurrence of a solid-solid phase transition before melting. For instance, the closely related N,N'-ethylenebis(stearamide) (EBS) exhibits a melting point in the range of 144-146°C. Given the shorter alkyl chain length of Dodecanamide, N,N-1,2-ethanediylbis-, a slightly lower melting point might be anticipated, although a supplier reports a melting point of 159.7°C. This highlights the importance of experimental verification.
Powder X-ray Diffraction (PXRD)
PXRD is a non-destructive technique used to identify the crystalline phases of a material and to obtain information about its crystal structure. Each crystalline solid has a unique XRD pattern, which acts as a "fingerprint." The positions and intensities of the diffraction peaks are determined by the crystal lattice.
For a homologous series of bis-amides, XRD patterns reveal a layered structure.[2] The patterns for bis-amides with even-numbered spacers are markedly different from those with odd-numbered spacers, confirming the differences in their crystal packing.[2] The PXRD pattern of Dodecanamide, N,N-1,2-ethanediylbis- would be expected to show sharp, well-defined peaks indicative of a highly crystalline material. The positions of these peaks could be used to determine the unit cell parameters of its crystal lattice.
Hot-Stage Microscopy (HSM)
HSM combines a microscope with a temperature-controlled stage, allowing for the visual observation of a sample as it is heated or cooled. This technique is invaluable for directly observing thermal events detected by DSC, such as melting, recrystallization, and polymorphic transformations. It can provide insights into the morphology of different crystalline forms and the dynamics of their transitions.
Expected Phase Transition Behavior
Based on the behavior of analogous long-chain bis-amides, Dodecanamide, N,N-1,2-ethanediylbis- is likely to exhibit polymorphism. The existence of different crystalline forms can be influenced by the conditions of crystallization, such as the solvent used, the rate of cooling, and the temperature.
It is plausible that a metastable polymorph could be formed upon rapid cooling from the melt, which may then transform to a more stable form upon heating. Such a transition would be observable as an exothermic event in a DSC thermogram prior to the endothermic melting peak. The stable form would likely be the one with the highest melting point and lowest free energy.
Experimental Protocols
The following are detailed, step-by-step methodologies for the characterization of the crystallinity and phase transition temperature of Dodecanamide, N,N-1,2-ethanediylbis-.
Differential Scanning Calorimetry (DSC) Protocol
Caption: Workflow for DSC analysis of Dodecanamide, N,N-1,2-ethanediylbis-.
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Sample Preparation:
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Accurately weigh 5-10 mg of the Dodecanamide, N,N-1,2-ethanediylbis- powder into a standard aluminum DSC pan.
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Place the lid on the pan and hermetically seal it using a sample press. This prevents any loss of material during heating.
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Instrument Setup:
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Place the sealed sample pan in the sample holder of the DSC instrument.
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Place an empty, sealed aluminum pan as a reference in the reference holder.
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Purge the DSC cell with a constant flow of inert gas (e.g., nitrogen at 50 mL/min) to provide a reproducible atmosphere and prevent oxidative degradation.
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Thermal Program:
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Equilibrate the sample at a temperature well below any expected transitions (e.g., 25°C).
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First Heating Scan: Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature significantly above its melting point (e.g., 200°C) to erase its thermal history.
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Cooling Scan: Cool the sample at a controlled rate (e.g., 10°C/min) back to the starting temperature to observe crystallization behavior.
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Second Heating Scan: Reheat the sample at the same controlled rate (10°C/min) to 200°C. The second heating scan provides information on the thermal properties of the material under controlled crystallization conditions.
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Data Analysis:
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From the second heating scan, determine the onset and peak temperatures of any endothermic events (melting, solid-solid transitions) and exothermic events (crystallization, polymorphic transformations).
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Calculate the enthalpy of fusion (ΔHfus) by integrating the area under the melting peak.
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Powder X-ray Diffraction (PXRD) Protocol
Caption: Workflow for PXRD analysis of Dodecanamide, N,N-1,2-ethanediylbis-.
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Sample Preparation:
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Gently grind the Dodecanamide, N,N-1,2-ethanediylbis- crystals into a fine, homogeneous powder using an agate mortar and pestle to ensure random orientation of the crystallites.
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Sample Mounting:
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Pack the powdered sample into a sample holder, ensuring a flat and level surface that is flush with the holder's top.
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Instrument Setup:
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Mount the sample holder in the diffractometer.
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Set the X-ray source (e.g., Cu Kα radiation, λ = 1.5406 Å) and detector parameters.
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Data Collection:
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Scan the sample over a range of 2θ angles (e.g., 2° to 40°) with a step size of 0.02° and a dwell time of 1-2 seconds per step.
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Data Analysis:
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Process the raw data to remove background noise.
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Identify the 2θ positions and relative intensities of the diffraction peaks.
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Compare the obtained pattern with databases to identify known phases or use it to determine the unit cell parameters.
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Hot-Stage Microscopy (HSM) Protocol
Caption: Workflow for HSM analysis of Dodecanamide, N,N-1,2-ethanediylbis-.
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Sample Preparation:
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Place a small amount of the Dodecanamide, N,N-1,2-ethanediylbis- powder on a clean microscope slide.
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Place a coverslip over the sample.
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Instrument Setup:
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Mount the slide on the hot stage of the microscope.
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Focus on the crystals using the microscope.
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Thermal Program and Observation:
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Program the hot stage to heat the sample at a controlled rate (e.g., 10°C/min), mirroring the DSC experiment.
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Continuously observe the sample through the microscope as the temperature increases.
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Record images or videos of any changes in the sample's appearance, such as changes in crystal shape, melting, or recrystallization.
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Data Correlation:
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Correlate the temperatures at which visual changes occur with the thermal events observed in the DSC thermogram.
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Summary and Future Perspectives
Dodecanamide, N,N-1,2-ethanediylbis- is a highly crystalline material due to its molecular structure, which facilitates strong intermolecular hydrogen bonding and van der Waals interactions. Its thermal behavior, particularly its melting point and potential for polymorphism, is a critical determinant of its performance in various applications. The "odd-even" effect observed in homologous series of bis-amides provides a predictive framework for its solid-state properties, suggesting a high melting point and a specific, tilted crystal packing arrangement.
A comprehensive characterization using DSC, PXRD, and HSM is essential to fully elucidate its phase transition temperatures, identify any polymorphic forms, and understand its crystalline structure. The detailed protocols provided in this guide offer a robust framework for researchers to conduct these investigations.
Future research should focus on obtaining single-crystal X-ray diffraction data to definitively solve its crystal structure. Furthermore, exploring the influence of different crystallization conditions on its polymorphic behavior would be invaluable for controlling its solid-state properties for specific applications in drug development and materials science.
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